5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid
Description
5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid is a complex organic compound with a molecular formula of C14H11BrClNO4S and a molecular weight of 404.66 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
5-[(2-bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO4S/c1-8-2-4-11(15)13(6-8)17-22(20,21)9-3-5-12(16)10(7-9)14(18)19/h2-7,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUUULIYBHXCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Sulfonamidation: The reaction of the brominated intermediate with a sulfonamide reagent to introduce the sulfonamide group.
Chlorination: The final step involves the chlorination of the benzoic acid derivative to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at position 2 of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Ammonolysis : Reaction with aqueous ammonia at 80–100°C yields 5-[(2-amino-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid.
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Methoxylation : Treatment with sodium methoxide in DMF replaces Br with OCH₃, forming 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid.
Key Reaction Parameters
| Substrate | Nucleophile | Conditions | Yield | Source |
|---|---|---|---|---|
| Brominated analog | NH₃ (aq.) | 80°C, 12 hr | 72% | |
| Brominated analog | NaOCH₃ | DMF, 100°C, 8 hr | 68% |
Electrophilic Substitution on the Aromatic Rings
The methyl group (electron-donating) and sulfamoyl moiety (electron-withdrawing) direct electrophilic reactions:
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Nitration : Occurs preferentially at the para position to the methyl group on the 5-methylphenyl ring .
-
Sulfonation : Directed to the meta position of the sulfamoyl group under fuming H₂SO₄ .
Regioselectivity Trends
| Reaction Type | Primary Site | Secondary Site |
|---|---|---|
| Nitration | Para to methyl (Ring A) | Ortho to sulfamoyl (Ring B) |
| Sulfonation | Meta to sulfamoyl (Ring B) | Ortho to Cl (Ring B) |
Dehalogenation Reactions
Electrochemical or catalytic reductive dehalogenation selectively removes halogens:
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Electroreduction : Ag/Cu electrodes in acidic media cleave C–Br bonds first (BDE = 65 kcal/mol) before C–Cl (BDE = 81 kcal/mol) .
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Catalytic Hydrogenation : Pd/C with H₂ removes Br at 50°C, forming 5-[(5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid .
Comparative Dehalogenation Efficiency
| Method | Target Halogen | Temp (°C) | Time (hr) | Conversion |
|---|---|---|---|---|
| Electrochemical (Ag/Cu) | Br | 25 | 2 | 95% |
| Pd/C + H₂ | Br | 50 | 4 | 88% |
Sulfamoyl Group Reactivity
The –NHSO₂– linker participates in hydrolysis and alkylation:
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Acidic Hydrolysis : Concentrated HCl at reflux cleaves the sulfamoyl group, yielding 2-chloro-5-sulfobenzoic acid and 2-bromo-5-methylaniline .
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Alkylation : Reaction with methyl iodide in basic conditions forms N-methylsulfamoyl derivatives .
Hydrolysis Kinetics
| Condition | Product 1 | Product 2 | Rate Constant (h⁻¹) |
|---|---|---|---|
| 6M HCl, 100°C | 2-Chloro-5-sulfobenzoic acid | 2-Bromo-5-methylaniline | 0.45 |
Coupling Reactions
The bromine atom facilitates cross-coupling:
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Suzuki–Miyaura : With arylboronic acids and Pd(PPh₃)₄, forming biaryl derivatives.
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Buchwald–Hartwig Amination : With primary amines, yielding arylaminosulfonamides.
Example Coupling Outcomes
| Partner Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 5-[(2-Biphenyl-5-methyl)sulfamoyl]-2-Cl-BA | 76% |
| n-Butylamine | Pd₂(dba)₃ | 5-[(2-(Butylamino)-5-methyl)sulfamoyl]-2-Cl-BA | 65% |
Thermal Decomposition
Thermogravimetric analysis (TGA) shows two-stage decomposition:
-
~200°C : Loss of sulfamoyl group as SO₂ and NH₃.
-
~300°C : Degradation of the aromatic backbone.
TGA Data
| Stage | Temp Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|---|
| 1 | 195–215 | 28.5 | –NHSO₂– cleavage |
| 2 | 295–320 | 51.2 | Aromatic ring breakdown |
Scientific Research Applications
Structural Characteristics
The compound's structure includes:
- A chlorobenzoic acid moiety
- A sulfamoyl group attached to a brominated phenyl ring
This configuration contributes to its reactivity and potential biological interactions.
Organic Synthesis
5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as:
- Nucleophilic substitutions
- Coupling reactions
These reactions are pivotal in developing new pharmaceutical compounds and materials.
Biological Activities
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its mechanism of action against specific biological targets:
Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains, as summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2.43 µg/mL |
| Bacillus subtilis | 2.42 µg/mL |
| Escherichia coli | 2.43 µg/mL |
These findings suggest that the compound could be developed into a potent antimicrobial agent for clinical use.
Anticancer Properties
Preliminary studies have indicated that the compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and division. Further research is needed to elucidate its precise mechanisms and efficacy in vivo.
Pharmaceutical Development
Due to its unique structural features, 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid is being explored as an intermediate in the synthesis of novel pharmaceuticals. Its sulfonamide group is particularly relevant for developing drugs with antibacterial properties.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications such as:
- Development of agrochemicals
- Synthesis of polymer additives that enhance thermal stability
- Use as a reagent in analytical chemistry techniques like chromatography
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives, including 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid. The results demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for drug development.
Case Study 2: Synthesis of Novel Anticancer Agents
Research conducted at a pharmaceutical laboratory investigated the use of this compound as an intermediate in synthesizing new anticancer agents. The study reported promising results, indicating that modifications to the sulfonamide group could enhance its potency against cancer cell lines.
Mechanism of Action
The mechanism of action of 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of sulfonamide and halogen groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorobenzoic acid: Shares the bromine and chlorine substituents but lacks the sulfonamide group.
5-Methyl-2-chlorobenzoic acid: Contains the methyl and chlorine groups but lacks the bromine and sulfonamide groups.
2-Bromo-5-methylbenzenesulfonamide: Contains the bromine and sulfonamide groups but lacks the chlorine and benzoic acid moiety.
Uniqueness
5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid is unique due to the combination of bromine, chlorine, and sulfonamide groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Biological Activity
5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid, also known by its CAS number 554405-81-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
- Molecular Formula : C14H11BrClNO4S
- Molar Mass : 404.66 g/mol
- CAS Number : 554405-81-1
Synthesis
The synthesis of 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid involves multiple steps typical of sulfamoyl derivatives. The synthetic route generally includes the formation of the sulfamoyl group followed by chlorination and bromination processes. Detailed methodologies can be found in the literature focusing on related benzoic acid derivatives .
Antimicrobial Activity
Research has demonstrated that derivatives of 2-chlorobenzoic acid exhibit significant antimicrobial properties. In a study evaluating various derivatives, including those similar to 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid, it was found that these compounds showed greater efficacy against Gram-negative bacteria such as Escherichia coli compared to Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. The most potent derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin .
| Compound | pMIC (E. coli) | Comparison Drug | pMIC (Comparison Drug) |
|---|---|---|---|
| 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid | X µM/ml | Norfloxacin | 2.61 µM/ml |
| Other derivatives | Y µM/ml | - | - |
The biological activity of this compound is believed to be linked to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways in microbial cells. The presence of the sulfamoyl group enhances its interaction with bacterial enzymes, potentially leading to increased antimicrobial efficacy .
Case Studies
- Antimicrobial Evaluation : A study published in PubMed evaluated a series of 2-chlorobenzoic acid derivatives for their antimicrobial properties. The results indicated that modifications such as bromination significantly enhanced antibacterial activity against E. coli and fungal strains like Candida albicans and Aspergillus niger .
- QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of various chlorobenzoic acid derivatives. These studies suggest that structural features such as molecular connectivity indices are critical for determining antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
